4-(bromomethyl)-1H-pyrazole hydrobromide
Overview
Description
4-(bromomethyl)-1H-pyrazole hydrobromide is a useful research compound. Its molecular formula is C4H6Br2N2 and its molecular weight is 241.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Structure and Tautomerism Studies
4-Bromo substituted 1H-pyrazoles, closely related to 4-(bromomethyl)-1H-pyrazole hydrobromide, have been studied for their tautomerism in both solid state and solution. These studies are crucial for understanding the chemical behavior and properties of such compounds (Trofimenko et al., 2007).
2. Synthesis and Antibacterial Activities
Research has explored the synthesis of new compounds using 4-(bromomethyl)-1H-pyrazole derivatives. These compounds have been evaluated for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Pundeer et al., 2013).
3. Catalysis in Organic Synthesis
This compound and its derivatives have been used in catalyzed arylation reactions. These reactions are significant for the synthesis of compounds with applications in pharmaceuticals and agrochemicals (Ye et al., 2013).
4. Time-Resolved Fluorescence Immunoassay Applications
The compound has been used in the preparation of time-resolved fluorescence immunoassay chelates, demonstrating its potential in biochemical assays and diagnostics (Li-hua, 2009).
5. Crystal Structure and DFT Studies
Studies on similar bromo-substituted pyrazoles include crystal structure analysis and density functional theory (DFT) calculations. These research efforts aid in understanding the molecular structure and properties of these compounds (Yang et al., 2021).
Properties
IUPAC Name |
4-(bromomethyl)-1H-pyrazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOQRYQVKSOUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-00-3 | |
Record name | 4-(bromomethyl)-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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